molecular formula C8H4BrCl2FO B1460294 3',6'-Dichloro-2'-fluorophenacyl bromide CAS No. 1803784-96-4

3',6'-Dichloro-2'-fluorophenacyl bromide

Cat. No.: B1460294
CAS No.: 1803784-96-4
M. Wt: 285.92 g/mol
InChI Key: OLACFCFROVJPMB-UHFFFAOYSA-N
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Description

3',6'-Dichloro-2'-fluorophenacyl bromide is a halogenated acetophenone derivative characterized by a bromine atom at the α-carbon of the ketone group, with chlorine substituents at the 3' and 6' positions and a fluorine atom at the 2' position on the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, owing to the electron-withdrawing effects of the halogens, which activate the carbonyl group .

Properties

IUPAC Name

2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLACFCFROVJPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Substituted Benzaldehyde with Bromoacetic Acid Derivatives

An alternative synthesis involves the condensation of a suitably substituted benzaldehyde (3,6-dichloro-2-fluorobenzaldehyde) with bromoacetic acid or its derivatives.

  • Reaction: The aldehyde reacts with bromoacetic acid (or bromoacetyl bromide) under acidic or basic catalysis to form the phenacyl bromide.
  • Conditions: Can be facilitated by catalysts or under reflux in solvents such as acetone or toluene.
  • Advantages: This route allows for direct installation of the bromomethyl ketone moiety without the need for bromination post-ketone formation.
  • Yield and Purity: Dependent on reaction conditions; optimization can lead to high purity and good yields.

This method is consistent with the synthesis of related phenacyl bromides and is noted for its versatility.

Related Synthetic Procedures and Analogous Compounds

While direct literature on 3',6'-Dichloro-2'-fluorophenacyl bromide is limited, analogous phenacyl bromides with similar halogen substitution patterns have been synthesized and provide insights into reaction conditions and yields.

Compound Reaction Conditions Yield (%) Notes
2-Bromo-1-(2,4-dichlorophenyl)ethanone Potassium carbonate, acetone, 20°C, 12 h 77 Stirred at room temperature; workup involved aqueous extraction and recrystallization
2-Bromo-4'-chloroacetophenone derivatives p-Toluenesulfonic acid, toluene, reflux at 130°C >90 Azeotropic distillation used; high selectivity with minimal halogen exchange
Phenacyl bromides with PEG-400 catalysis PEG-400 in water, microwave irradiation, 90°C, ~8 min 88-90 Green chemistry approach; catalyst and solvent recyclable; rapid reaction times

Detailed Experimental Procedure Example (Adapted)

Synthesis of this compound via Bromoacetic Acid Derivative

  • Materials:
    • 3,6-Dichloro-2-fluorobenzaldehyde
    • Bromoacetic acid or bromoacetyl bromide
    • Solvent: Acetone or toluene
    • Catalyst: Potassium carbonate or p-toluenesulfonic acid
  • Procedure:
    • Dissolve 3,6-dichloro-2-fluorobenzaldehyde in acetone.
    • Add potassium carbonate to the solution to maintain basic conditions.
    • Slowly add bromoacetic acid or bromoacetyl bromide while stirring.
    • Reflux the mixture at 20–130°C depending on solvent and catalyst used.
    • Monitor reaction progress via TLC or GC.
    • Upon completion, quench the reaction and extract the product with dichloromethane.
    • Wash organic layer with saturated sodium chloride solution.
    • Dry over magnesium sulfate and concentrate under reduced pressure.
    • Purify the crude product by recrystallization or column chromatography.
  • Expected Yield: Approximately 75–90% depending on conditions.

Analysis and Notes on Preparation

  • Halogen Effects: The presence of chlorine and fluorine atoms on the aromatic ring influences the electron density and steric environment, affecting the reactivity of the α-position and the bromination step.
  • Selectivity: Careful control of reaction temperature and stoichiometry is critical to avoid polybromination or halogen exchange side reactions.
  • Green Chemistry Approaches: Use of polyethylene glycol (PEG-400) as a solvent and microwave irradiation has been demonstrated for related phenacyl bromides, offering faster reactions and recyclable media.
  • Purification: Phenacyl bromides are typically purified by recrystallization from ethanol or diethyl ether or by chromatographic methods to achieve high purity for research applications.

Summary Table of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Notes
α-Bromination of substituted acetophenone 3,6-Dichloro-2-fluoroacetophenone Bromine/NBS, inert solvent, low temp High Classical method, regioselective
Condensation with bromoacetic acid derivatives 3,6-Dichloro-2-fluorobenzaldehyde K2CO3 or acid catalyst, acetone/toluene, reflux 75–90 Versatile, direct installation
PEG-400 catalyzed microwave method Phenacyl bromide precursors PEG-400/water, microwave, 90°C, minutes 88–90 Green, fast, recyclable solvent

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenacyl derivatives depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or hydrocarbons.

Scientific Research Applications

3’,6’-Dichloro-2’-fluorophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is highly reactive, making the compound suitable for nucleophilic substitution reactions. The presence of chlorine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, affecting its interaction with molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Patterns and Reactivity

The reactivity of 3',6'-Dichloro-2'-fluorophenacyl bromide is influenced by its substitution pattern:

  • Electron-Withdrawing Effects : The chlorine (3',6') and fluorine (2') substituents enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. This is comparable to 2',6'-Dibromo-3'-fluorophenacyl bromide (CAS 1804933-70-7), where additional bromine atoms further increase reactivity but may reduce stability .
  • Leaving Group Ability : Bromine is a superior leaving group compared to chlorine. For example, 3',6'-Dichloro-2'-fluorophenacyl chloride (CAS 1803807-71-7) exhibits slower substitution kinetics due to the weaker leaving group ability of chloride .
Table 1: Reactivity Comparison of Halogenated Phenacyl Derivatives
Compound Name CAS Number Molecular Formula Halogen Substituents Key Reactivity Feature
This compound Not specified C₈H₄BrCl₂FO 2'-F, 3',6'-Cl, α-Br High reactivity in SN2 reactions
2',6'-Dibromo-3'-fluorophenacyl bromide 1804933-70-7 C₈H₄Br₂FClO 3'-F, 2',6'-Br, α-Br Enhanced electrophilicity, less stable
3',6'-Dichloro-2'-fluorophenacyl chloride 1803807-71-7 C₈H₄Cl₃FO 2'-F, 3',6'-Cl, α-Cl Slower substitution due to Cl
2',5'-Dichloro-3'-(difluoromethoxy)phenacyl bromide 1804516-84-4 C₉H₅BrCl₂F₂O₂ 3'-OCHF₂, 2',5'-Cl, α-Br Difluoromethoxy group increases lipophilicity

Physicochemical Properties

  • Molecular Weight and Solubility : The molecular weight of this compound (~293.16 g/mol, estimated) is lower than 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl bromide (333.94 g/mol), which may improve solubility in organic solvents .
  • Stability: Chlorine and fluorine substituents confer stability against hydrolysis compared to nitro analogs like 3',6'-Dichloro-2'-nitroacetophenone (CAS 1803726-81-9), where the nitro group increases reactivity but reduces shelf life .

Biological Activity

3',6'-Dichloro-2'-fluorophenacyl bromide (DCFPB) is a synthetic compound with significant biological activity, particularly in biochemical assays and research applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Overview

  • Molecular Formula : C₈H₄BrCl₂FO
  • Molecular Weight : 285.93 g/mol
  • IUPAC Name : 2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone

DCFPB is primarily synthesized through the bromination of 3',6'-dichloro-2'-fluoroacetophenone, utilizing controlled conditions to ensure high yield and purity. The compound's structure includes both chlorine and fluorine substituents that influence its reactivity and biological interactions.

DCFPB's biological activity is attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom on the ethanone group is particularly reactive, facilitating nucleophilic substitution reactions. The presence of halogens alters the electronic properties of the compound, enhancing its interaction with various molecular targets within biological systems.

Applications in Biological Research

DCFPB has been utilized in several key areas of research:

  • Biochemical Assays : It serves as a reagent for studying enzyme activity and protein interactions. Its ability to modify proteins through nucleophilic substitution makes it valuable in probing enzyme mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of DCFPB exhibit antimicrobial properties, with certain compounds demonstrating significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These derivatives show minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial potential of DCFPB derivatives, researchers found that several compounds displayed strong antibacterial activity. The most active derivative showed an MIC comparable to standard antibiotics, suggesting potential for development as new therapeutic agents .

CompoundMIC (μg/mL)Activity
DCFPB Derivative 10.22Strong
DCFPB Derivative 20.25Strong
Ciprofloxacin0.5Moderate

Study 2: Enzyme Inhibition

Another investigation focused on DCFPB's role as an enzyme inhibitor. The compound was found to inhibit specific enzymes involved in metabolic pathways, demonstrating IC₅₀ values ranging from 12.27 to 31.64 μM for different targets. This suggests that DCFPB could be a useful tool in studying metabolic regulation .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3',6'-Dichloro-2'-fluorophenacyl bromide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation of fluorinated acetophenone precursors. For example, bromination of 3-chloro-6-fluoroacetophenone using bromine (Br₂) in dichloromethane (DCM) at 0–10°C, with acetic acid as a catalyst, can yield the target compound . Control of temperature and stoichiometry is critical to avoid over-bromination. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for halogenated phenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 285.92 for C₈H₄BrCl₂FO) .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, though this requires high-purity crystals .

Q. What safety precautions are essential when handling this compound?

  • Hazards : The compound is a lachrymator (tear-inducing) and reacts exothermically with nucleophiles. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine at the 2'-position activates the adjacent bromide for SN₂ displacement, while chlorine at 3' and 6' positions sterically hinder ortho/para substitution. Kinetic studies (e.g., using amines in THF) show pseudo-first-order rate constants (kobsk_{\text{obs}}) ~10⁻³ s⁻¹ at 25°C, with Hammett plots confirming electronic dominance over steric effects .

Q. What computational models predict the regioselectivity of cross-coupling reactions involving this compound?

  • DFT Approaches : Density Functional Theory (B3LYP/6-31G*) calculations reveal that the LUMO (-3.2 eV) localizes on the bromine-bearing carbon, favoring Suzuki-Miyaura couplings with arylboronic acids at this position . Compare with experimental 19^{19}F NMR shifts (δ -110 to -115 ppm) to validate electronic environments .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated phenacyl bromides?

  • Case Study : While some studies report antimicrobial activity (MIC ~50 μM against S. aureus), others note cytotoxicity (IC₅₀ ~20 μM in HeLa cells). Methodological adjustments:

  • Use standardized assays (e.g., broth microdilution for MICs) .
  • Control for hydrolytic degradation by monitoring stability in PBS (t₁/₂ ~4 hr at 37°C) .

Q. What strategies optimize the compound’s use as a photoaffinity labeling agent?

  • Photoreactivity : UV irradiation (λ = 365 nm) generates a ketone diradical intermediate, enabling covalent bonding to biomolecules. Pre-irradiation in DMSO at 4°C minimizes side reactions. Validate labeling efficiency via SDS-PAGE and MALDI-TOF .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',6'-Dichloro-2'-fluorophenacyl bromide
Reactant of Route 2
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3',6'-Dichloro-2'-fluorophenacyl bromide

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